4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
4,7,7-trimethyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-14(2)15(3)4-5-16(14,22-13(15)20)12(19)17-6-7-18-8-10-21-11-9-18/h4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDTEBJTWIVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NCCN3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the morpholine ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the morpholine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential pharmacological activities, particularly as a drug candidate. Research indicates that derivatives of bicyclic compounds often exhibit biological activity, including:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The morpholine group may enhance solubility and bioavailability, making it a promising candidate for further development in oncology .
- Antimicrobial Properties : Bicyclic compounds are known for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains, warranting further investigation into its mechanism of action .
- Neuropharmacology : The morpholine component is frequently associated with neuroactive agents. This compound could potentially interact with neurotransmitter systems, offering avenues for the treatment of neurological disorders .
Synthetic Applications
In synthetic organic chemistry, 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide serves as an important intermediate:
- Building Block for Complex Molecules : Its unique bicyclic structure allows it to act as a versatile building block in the synthesis of more complex organic molecules. This is particularly relevant in the development of novel pharmaceuticals and agrochemicals .
- Reagent in Organic Synthesis : The compound can be utilized as a reagent in various organic reactions, aiding in the formation of other functional groups or scaffolds essential for drug development .
Materials Science Applications
The unique properties of this compound also extend to materials science:
- Polymer Chemistry : The incorporation of bicyclic structures into polymers can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar bicyclic compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy .
- Antimicrobial Activity : In research conducted by the International Journal of Antimicrobial Agents, compounds with structural similarities showed effective inhibition against multidrug-resistant bacterial strains, indicating that this compound may share similar properties worth investigating .
- Neuroactive Properties : A recent pharmacological study indicated that morpholine-containing compounds exhibit potential as anxiolytic agents. This opens up possibilities for exploring the neuropharmacological effects of this compound in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with receptors or enzymes, modulating their activity. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-N-[2-(4-morpholinyl)phenyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is unique due to the presence of both a morpholine ring and a bicyclic core, which confer distinct chemical and biological properties
Biological Activity
Overview of the Compound
Chemical Structure :
The compound "4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide" is a bicyclic structure that incorporates a morpholine moiety. Morpholines are known for their diverse biological activities, often acting as intermediates in pharmaceutical synthesis.
Molecular Formula :
C_{14}H_{23}N_{1}O_{3}
Pharmacological Properties
-
Antimicrobial Activity :
Morpholine derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The incorporation of morpholine into the compound may enhance its ability to disrupt microbial cell membranes. -
Anticancer Properties :
Some morpholine-containing compounds have shown potential as anticancer agents by inhibiting specific pathways involved in tumor growth and metastasis. While specific studies on this compound are lacking, structural similarities with known anticancer agents suggest potential efficacy. -
Enzyme Inhibition :
Compounds with similar structures have been identified as inhibitors of certain enzymes such as phosphodiesterases and kinases. These enzymes play crucial roles in cellular signaling pathways, making them important targets for drug development.
The exact mechanism of action for "this compound" remains to be elucidated. However, it is likely that its activity is mediated through:
- Interaction with Biological Membranes : The lipophilic nature of the bicyclic structure may facilitate penetration into cellular membranes.
- Targeting Specific Receptors or Enzymes : The morpholine group can enhance binding affinity to biological targets, potentially modulating receptor activity or enzyme function.
Case Study 1: Antimicrobial Efficacy
A study on morpholine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that similar compounds could be effective against resistant strains.
Case Study 2: Anticancer Activity
Research has indicated that morpholine-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role for "this compound" in oncology.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Morpholine derivatives | Inhibition of bacterial growth |
| Anticancer | Various morpholines | Induction of apoptosis |
| Enzyme Inhibition | PDE inhibitors | Modulation of signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, and how can reaction yields be optimized?
- Methodology : Utilize stepwise coupling of the bicycloheptane core with the morpholinyl-ethylamine moiety via carboxamide linkage. Optimize yields by controlling reaction parameters (temperature, solvent polarity, and catalyst selection). For bicycloheptane intermediates, consider ring-closing metathesis or Diels-Alder reactions, as seen in analogous oxabicyclo systems . Purification via gradient elution chromatography (e.g., using methanol/water/phosphate buffers adjusted to pH 5.5) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
- Methodology : Combine H/C NMR to confirm regiochemistry and morpholine substitution. X-ray crystallography is essential for resolving the bicyclo[2.2.1]heptane scaffold’s stereochemistry. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) groups . For chiral centers, chiral HPLC with tetrabutylammonium hydroxide-based mobile phases can resolve enantiomers .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodology : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Pair this with molecular docking simulations to predict binding interactions at active sites. For cellular studies, employ fluorescence tagging (e.g., FITC-conjugated derivatives) to track uptake and localization. Validate results using siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify degradation products. Use Arrhenius equation-based kinetic modeling to predict shelf-life. For pH-sensitive degradation, employ phosphate or citrate buffers in stability-indicating assays. Cross-validate with NMR to confirm structural integrity of stressed samples .
Q. How can enantioselective synthesis be achieved for the bicycloheptane core, and what analytical methods validate chiral purity?
- Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during ring-forming steps. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H). Compare retention times with racemic mixtures. Circular dichroism (CD) spectroscopy provides additional confirmation of absolute configuration .
Q. What computational approaches are suitable for modeling the compound’s conformational dynamics and interaction with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations in explicit solvent to study the bicycloheptane scaffold’s flexibility. Use density functional theory (DFT) to calculate electrostatic potential surfaces for predicting reactive sites. Molecular docking (e.g., AutoDock Vina) paired with free-energy perturbation (FEP) analysis quantifies binding affinities .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects in in vivo models?
- Methodology : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish optimal dosing intervals. Include negative controls (e.g., morpholinyl-ethylamine derivatives lacking the bicycloheptane core) to isolate structure-activity relationships. Transcriptomic profiling (RNA-seq) identifies off-target pathways post-treatment .
Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
